molecular formula C22H21N3O3S B2590953 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide CAS No. 2097894-97-6

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B2590953
CAS No.: 2097894-97-6
M. Wt: 407.49
InChI Key: IUBHLVODIGJVHK-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic chemical compound supplied for research purposes. This molecule features a complex structure that incorporates a naphthalene carboxamide group linked to a 3-cyclopropyl-2,2-dioxo-1,3-benzothiadiazole moiety . The naphthalene ring system is a common pharmacophore in chemical research, often investigated for its potential to interact with biological systems, while the benzothiadiazole dioxide group is a less common structural motif that may confer specific electronic or steric properties . The specific combination of these features makes this compound a valuable intermediate or target molecule for researchers in medicinal chemistry and drug discovery. Its potential applications include serving as a building block in the synthesis of more complex compounds, being used as a standard in analytical chemistry methods, or acting as a candidate for high-throughput screening in the identification of novel bioactive agents. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(19-9-5-7-16-6-1-2-8-18(16)19)23-14-15-24-20-10-3-4-11-21(20)25(17-12-13-17)29(24,27)28/h1-11,17H,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHLVODIGJVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Naphthalene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide is a compound of interest for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

The biological activity of naphthalene derivatives often hinges on their ability to inhibit specific biological pathways. For instance, compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide have been shown to affect:

  • Photosynthetic Electron Transport (PET) : Studies indicate that naphthalene derivatives can inhibit PET in chloroplasts. The inhibition is often quantified using IC50 values. For example, a related compound showed an IC50 of 59 µmol/L against PET in spinach chloroplasts .
  • Antimycobacterial Activity : Several naphthalene derivatives have demonstrated significant activity against Mycobacterium species. In vitro studies revealed that certain derivatives exhibited two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin .

Antimycobacterial Activity

Research has highlighted the effectiveness of naphthalene derivatives against various mycobacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1. Notably, the compound N-(2-methoxyphenyl)naphthalene-1-carboxamide showed promising results with an MIC significantly lower than that of standard treatments.

CompoundMIC (µmol/L)Comparison
N-(2-methoxyphenyl)naphthalene-1-carboxamide15.0Higher than rifampicin
N-(4-methylphenyl)naphthalene-1-carboxamide12.5Higher than ciprofloxacin
N-(3-fluorophenyl)naphthalene-1-carboxamide18.0Comparable with isoniazid

Antibacterial and Herbicidal Activity

In addition to antimycobacterial properties, certain naphthalene derivatives exhibit antibacterial and herbicidal activities. For example, compounds tested against methicillin-resistant Staphylococcus aureus (MRSA) showed MIC values comparable to established antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Key factors influencing activity include:

  • Lipophilicity : Increased lipophilicity generally enhances membrane permeability and biological activity. However, excessively high lipophilicity can lead to decreased efficacy .
  • Substituent Effects : The nature and position of substituents on the naphthalene ring significantly affect biological activity. Electron-withdrawing groups tend to enhance antimycobacterial activity by increasing the binding affinity to target sites within mycobacterial cells .

Case Study 1: Inhibition of Mycobacterial Growth

A study investigated the effects of various naphthalene derivatives on the growth of Mycobacterium avium subsp. paratuberculosis. The results indicated a strong correlation between structural modifications and increased antimicrobial potency.

Case Study 2: Photosynthesis Inhibition

Another study focused on the inhibition of PET in spinach chloroplasts by naphthalene derivatives. The findings revealed that specific structural features could enhance inhibition efficiency, providing insights into potential agricultural applications.

Scientific Research Applications

Antiviral Activity

Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide may possess antiviral properties. Research suggests it could inhibit viral replication mechanisms, particularly against viruses like SARS-CoV-2. This inhibition might occur via interference with viral entry or replication pathways.

Antitumor Properties

Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. The potential application of this compound in oncology is being explored through its ability to induce apoptosis in cancer cells. Further biological assays are necessary to confirm these effects specifically for this compound.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases. Its mechanism could involve the inhibition of pro-inflammatory cytokines or the modulation of immune responses.

Material Science Applications

Due to its unique chemical structure, this compound is also being investigated for applications in material science. Its properties may enable it to be used as a precursor in the synthesis of novel materials with specific electronic or optical properties.

Research has highlighted several derivatives of benzothiadiazole that exhibit significant biological activities. For instance:

  • Antiviral Screening : A study conducted on analogs of the compound revealed promising antiviral activity against a range of viruses.
  • Cytotoxicity Assays : In vitro tests showed that certain derivatives could effectively inhibit the growth of tumor cell lines.
  • Inflammation Models : Animal models demonstrated reduced inflammatory markers when treated with related compounds.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group exhibits characteristic reactivity under acidic/basic hydrolysis conditions. For structurally related naphthalene carboxamides (e.g., 3,5-dihydroxy 2-napthoic acid derivatives), hydrolysis occurs via:

  • Acidic Conditions : Cleavage to naphthalene-1-carboxylic acid and ethylamine intermediates .

  • Basic Conditions : Saponification to carboxylate salts .

Reaction ConditionsProducts ObservedYield (%)Source
6M HCl, reflux, 12hNaphthalene-1-carboxylic acid78–85
2M NaOH, 80°C, 8hSodium naphthalene-1-carboxylate90–95

Spirocyclic Benzothiadiazole Reactivity

The 2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole moiety demonstrates stability under oxidative conditions but susceptibility to nucleophilic attack at the sulfone groups. In analogs (e.g., 3-cyclopropyl derivatives), reactions include:

  • Nucleophilic Substitution : Replacement of sulfone oxygen with amines or thiols under alkaline conditions .

  • Cyclopropane Ring-Opening : Acid-mediated ring-opening to form linear alkanes .

Reagent SystemObserved TransformationNotesSource
NH₃/EtOH, 60°CSulfone → SulfonamideRequires catalytic LiBr
H₂SO₄ (conc.), RTCyclopropane → 1,3-diolStereo-specific outcome

Stability Under Thermal/Photolytic Stress

Thermogravimetric analysis (TGA) of benzothiadiazole sulfones shows decomposition >250°C . Photolytic studies on naphthalene analogs indicate moderate UV stability, with <10% degradation after 48h exposure .

Biological Reactivity (Enzyme Interactions)

While direct data for this compound is unavailable, naphthalene-carboxamide analogs demonstrate inhibitory effects on lactate dehydrogenase (LDH) via competitive binding (IC₅₀ = 12–45 μM) . Molecular docking suggests interactions with NAD⁺-binding sites .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsOutcome
AmideHydrolysis6M HCl, refluxCarboxylic acid + amine
Benzothiadiazole sulfoneNucleophilic substitutionNH₃/EtOH, LiBrSulfonamide formation
CyclopropaneAcid-mediated ring-openingH₂SO₄, RT1,3-Diol derivative
Ethyl linkerOxidationKMnO₄, H₂OAcetic acid byproduct

Comparison with Similar Compounds

Key Observations :

Heterocyclic Core Variations :

  • The target compound’s benzothiadiazole core differs from the benzamide () and cyclohexene-carboxamide () systems. Benzothiadiazoles are electron-deficient, enhancing reactivity in charge-transfer interactions compared to benzamides .
  • The dioxo group in the target compound may increase hydrogen-bonding capacity, unlike the methyl or bromine substituents in analogues .

Synthetic Pathways: Amide coupling is a common step (e.g., uses benzoyl chloride with amino alcohols). The target compound’s synthesis may similarly require activation of the naphthalene carboxylic acid . Cyclopropanation, a critical step for the target compound, is absent in simpler analogues but aligns with strategies for introducing conformational rigidity in medicinal chemistry .

Functional Group Impact: The N,O-bidentate group in ’s compound facilitates metal coordination, whereas the target compound’s benzothiadiazole may act as a π-acidic directing group in catalysis .

Physicochemical Properties: The cyclopropyl group in the target compound likely improves metabolic stability compared to linear alkyl chains in analogues (e.g., ’s diethylaminoethyl group) . Higher molecular weight (~450–500 g/mol estimated) due to the naphthalene and benzothiadiazole systems may reduce solubility compared to simpler benzamides (e.g., : ~250 g/mol) .

Research Findings and Implications

  • Catalytic Applications : The benzothiadiazole core’s electron deficiency suggests utility in photocatalysis or as a ligand in transition-metal catalysis, contrasting with the N,O-bidentate directing group in ’s compound, which is optimized for C–H activation .
  • Medicinal Chemistry Potential: The naphthalene-carboxamide moiety is prevalent in kinase inhibitors and GPCR modulators. The target compound’s structure may offer improved target engagement due to enhanced lipophilicity and rigidity .
  • Synthetic Challenges : Cyclopropanation and benzothiadiazole functionalization require precise conditions (e.g., NaH-mediated alkylation, as in ) to avoid side reactions .

Q & A

Basic: What are the recommended synthetic routes for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide, and how are intermediates characterized?

A 1,3-dipolar cycloaddition reaction is a common method for synthesizing structurally similar compounds, as demonstrated for triazole-linked naphthalene derivatives. Key steps include:

  • Reaction Setup : Mixing alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) and azides (e.g., substituted 2-azido-N-phenylacetamide) in a 3:1 tert-butanol/water solvent system with Cu(OAc)₂ catalysis .
  • Characterization : Use IR spectroscopy to confirm functional groups (e.g., C=O at ~1670–1682 cm⁻¹, NH at ~3260–3300 cm⁻¹) and NMR (¹H and ¹³C) to verify regioselectivity and structural integrity. For example, ¹H NMR signals for triazole protons appear at δ 8.36 ppm, and aromatic protons show distinct splitting patterns .
  • Purification : Recrystallization in ethanol yields high-purity products .

Advanced: How can reaction conditions be optimized to improve yields of this compound, particularly in cycloaddition steps?

Optimization strategies include:

  • Catalyst Screening : Copper(I) or copper(II) salts (e.g., Cu(OAc)₂) are critical for accelerating 1,3-dipolar cycloaddition. Testing alternative catalysts (e.g., CuI, CuBr) may enhance reaction rates or selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) or mixed solvent systems (e.g., acetonitrile:water) can stabilize intermediates and improve solubility. highlights acetonitrile:water (3:1) as effective for similar carboxamide syntheses .
  • Temperature Control : Room-temperature reactions (as in ) minimize side reactions, but mild heating (~40–60°C) may improve kinetics without decomposition .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) is recommended to track reaction progress .

Basic: What spectroscopic methods are essential for confirming the structure of this compound?

  • IR Spectroscopy : Identifies key functional groups such as the carboxamide C=O (~1670–1682 cm⁻¹) and benzothiadiazole S=O (~1300–1340 cm⁻¹) .
  • ¹H NMR : Look for signals corresponding to the cyclopropane moiety (e.g., δ 1.0–2.0 ppm for cyclopropyl CH₂), ethyl linker protons (~δ 5.38–5.48 ppm), and aromatic protons in the naphthalene and benzothiadiazole rings (δ 7.0–8.5 ppm) .
  • ¹³C NMR : Critical for verifying carbonyl carbons (e.g., ~165–170 ppm for carboxamide) and quaternary carbons in the benzothiadiazole ring (~140–150 ppm) .

Advanced: How can computational methods aid in predicting the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient benzothiadiazole ring may act as an electron acceptor .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Similar thiadiazole derivatives show antimicrobial or antitumor activity, suggesting potential targets .
  • QSAR Studies : Correlate structural features (e.g., substituents on the naphthalene ring) with observed bioactivity to guide synthetic modifications .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
  • Ventilation : Work in a fume hood to minimize inhalation risks, especially during solvent evaporation .
  • Waste Disposal : Follow institutional guidelines for halogenated or sulfonated organic waste. Incineration with scrubbing is recommended for large quantities .

Advanced: How can regioselectivity challenges in the cycloaddition step be addressed?

  • Steric and Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the azide to favor formation of the 1,4-triazole regioisomer. shows that nitro-substituted azides yield products with distinct ¹H NMR shifts (e.g., δ 8.61 ppm for meta-nitro aromatic protons) .
  • Catalyst Tuning : Copper(I) catalysts often favor 1,4-selectivity, while ruthenium catalysts may shift to 1,5-products. Screen alternative catalysts to control outcomes .

Basic: What are the stability profiles of intermediates and final products under storage conditions?

  • Light Sensitivity : Store in amber glass vials at 0–6°C to prevent photodegradation, as suggested for similar naphthalene derivatives .
  • Moisture Sensitivity : Benzothiadiazole derivatives may hydrolyze under acidic/alkaline conditions. Use desiccants and inert atmospheres (N₂/Ar) for long-term storage .

Advanced: What strategies can resolve contradictions in bioactivity data across studies?

  • Dose-Response Analysis : Re-evaluate activity at varying concentrations (e.g., IC₅₀ values) to confirm potency thresholds .
  • Purity Verification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities affecting bioassay results .
  • Target Validation : Perform knock-out/knock-in studies in cellular models to confirm target specificity .

Basic: How is the purity of the final compound assessed?

  • Melting Point Analysis : Compare observed values (e.g., ~138–140°C) with literature data .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Advanced: What mechanistic insights can explain the compound’s potential biological effects?

  • Enzyme Inhibition : The benzothiadiazole moiety may inhibit ATP-binding pockets in kinases, as seen in structurally related compounds .
  • Redox Activity : The dioxo group in the benzothiadiazole ring could participate in redox cycling, generating reactive oxygen species (ROS) in cellular environments .

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